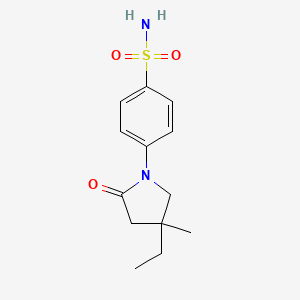
4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide is a compound that features a pyrrolidine ring, a benzenesulfonamide group, and specific ethyl and methyl substitutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves the construction of the pyrrolidine ring followed by the introduction of the benzenesulfonamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of n-butyl (3R)-4-carbamoylmethylamino-3-phenylbutyrate in the presence of potassium phosphate monohydrate and tetrabutylammonium bromide in toluene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The pyrrolidine ring and benzenesulfonamide group can bind to proteins or enzymes, affecting their function. The compound may inhibit or activate certain pathways, depending on its binding affinity and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidine ring structure but lacks the benzenesulfonamide group.
Pyrrolidine-2,5-diones: Contains additional carbonyl groups, leading to different reactivity and biological activity.
Prolinol: A derivative of pyrrolidine with hydroxyl groups, used in different chemical contexts.
Uniqueness
4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide is unique due to its specific substitutions and the presence of both the pyrrolidine ring and benzenesulfonamide group. These features confer distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
36090-33-2 |
|---|---|
Fórmula molecular |
C13H18N2O3S |
Peso molecular |
282.36 g/mol |
Nombre IUPAC |
4-(4-ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H18N2O3S/c1-3-13(2)8-12(16)15(9-13)10-4-6-11(7-5-10)19(14,17)18/h4-7H,3,8-9H2,1-2H3,(H2,14,17,18) |
Clave InChI |
QUQSRPRFAMRTSM-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


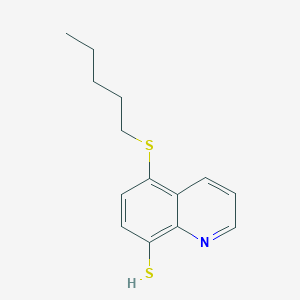
![3-(2-Aminoethyl)-6-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B12891340.png)
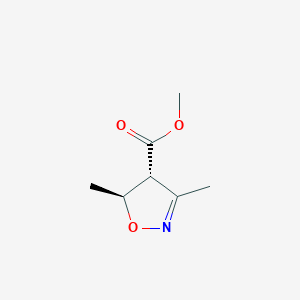
![4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891356.png)


![4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy-](/img/structure/B12891380.png)
gold](/img/structure/B12891382.png)
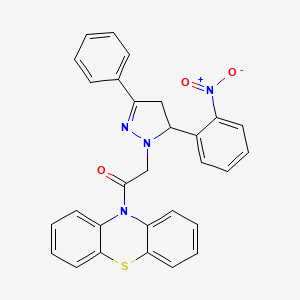

![4-[5-(2-Chlorophenyl)-2-ethenyl-1,3-oxazol-4-yl]-N,N-diethylaniline](/img/structure/B12891396.png)
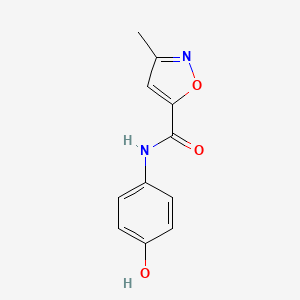

![Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate](/img/structure/B12891421.png)
